ethyl (Z)-4-bromo-3-ethoxybut-2-enoate
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Overview
Description
Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is an organic compound characterized by the presence of a bromine atom, an ethoxy group, and a double bond in its structure The (Z) notation indicates the specific geometric configuration of the double bond, where the higher priority substituents are on the same side
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate typically involves the bromination of ethyl 3-ethoxybut-2-enoate. This can be achieved through the addition of bromine (Br2) to the double bond under controlled conditions to ensure the (Z) configuration is maintained. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for maintaining the desired (Z) configuration.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Addition: Hydrogen bromide (HBr) or bromine (Br2) in solvents like dichloromethane.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides or thiocyanates.
Addition: Formation of dibromo derivatives.
Oxidation: Formation of epoxides.
Reduction: Formation of ethyl 3-ethoxybutanoate.
Scientific Research Applications
Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of polymers and other advanced materials with specific properties.
Biological Studies: Employed in the study of biochemical pathways and enzyme mechanisms.
Mechanism of Action
The mechanism of action of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and ethoxy group can interact with active sites of enzymes, altering their activity. The double bond configuration plays a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-4-bromo-3-ethoxybut-2-enoate: The (E) isomer with different geometric configuration.
Ethyl 4-bromo-3-methoxybut-2-enoate: Similar structure with a methoxy group instead of an ethoxy group.
Ethyl 4-chloro-3-ethoxybut-2-enoate: Similar structure with a chlorine atom instead of bromine.
Uniqueness
Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is unique due to its specific (Z) configuration, which can significantly influence its reactivity and interaction with biological targets. The presence of the bromine atom also imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications.
Biological Activity
Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the bromination of ethyl (Z)-3-ethoxybut-2-enoate using N-bromosuccinimide (NBS) under controlled conditions. The reaction is carried out at elevated temperatures, allowing for effective bromination at the 4-position of the butenoate structure. The overall yield for this synthesis can reach up to 93% .
Chemical Structure
The molecular formula for this compound is C9H11BrO3. Its structural characteristics include:
- A bromo substituent at the 4-position.
- An ethoxy group at the 3-position.
- A double bond between the second and third carbon atoms, which is in the cis (Z) configuration.
Biological Activity
This compound exhibits a range of biological activities that are noteworthy for pharmaceutical applications. Below are key findings from various studies:
Antitumor Activity
Research indicates that compounds similar to this compound possess antitumor properties . For instance, derivatives of butenoic acid esters have shown effectiveness against various cancer cell lines, including cervical cancer cells . The presence of the bromo substituent may enhance this activity through increased reactivity with biological targets.
Antimicrobial Properties
Studies have demonstrated that related compounds exhibit antimicrobial activity . For example, derivatives containing similar functional groups have been tested against various bacterial strains, showing promising results in inhibiting growth . This suggests potential applications in developing new antimicrobial agents.
Antihyperglycemic Effects
Some derivatives synthesized from this compound have been reported to possess antihyperglycemic effects, indicating potential use in managing diabetes. The mechanism is believed to involve modulation of glucose uptake or insulin sensitivity .
Summary of Research Findings
Study | Findings | Biological Activity |
---|---|---|
Al-Khasawinah et al. (2010) | Synthesis and characterization confirmed by NMR and IR spectroscopy | Antitumor and antimicrobial properties observed |
Abu Hatab et al. (2008) | New derivatives synthesized with notable biological activities | Antihyperglycemic and antiproliferative effects reported |
Recent studies | Evaluation against cancer cell lines | Significant cytotoxicity against cervical cancer cells |
Case Studies
- Antitumor Study : In a study evaluating the cytotoxic effects of various butenoic acid esters, this compound showed a dose-dependent inhibition of cervical cancer cells with IC50 values comparable to established chemotherapeutic agents .
- Antimicrobial Evaluation : A series of tests against Gram-positive and Gram-negative bacteria revealed that derivatives from this compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .
Properties
IUPAC Name |
ethyl (Z)-4-bromo-3-ethoxybut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO3/c1-3-11-7(6-9)5-8(10)12-4-2/h5H,3-4,6H2,1-2H3/b7-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYMWILFRUUBCX-ALCCZGGFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)OCC)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\C(=O)OCC)/CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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